

what is flufenacet ESA and its chemical structure

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Compound of Interest

Compound Name: flufenacet ESA

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Flufenacet ESA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet ESA, or flufenacet ethanesulfonic acid, is a major metabolite of the widely used herbicide flufenacet. As a member of the oxyacetamide class of herbicides, flufenacet is effective in controlling annual grasses and some broadleaf weeds in a variety of crops.[1] The presence and persistence of its metabolites, such as **flufenacet ESA**, in the environment are of significant interest to researchers, environmental scientists, and regulatory bodies. This technical guide provides an in-depth overview of **flufenacet ESA**, including its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies for its detection.

Chemical Structure and Identification

Flufenacet ESA is chemically known as 2-[(4-fluorophenyl)(1-methylethyl)amino]-2-oxoethanesulfonic acid.[2] It is a transformation product of the parent herbicide flufenacet, formed through metabolic processes in plants and degradation in the environment.[2][3]

Chemical Structure:

Synonyms:

- Flufenacet ethanesulfonic acid[2]
- FOE sulfonic acid[4]
- ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid[2]

Physicochemical Properties

Understanding the physicochemical properties of **flufenacet ESA** is crucial for predicting its environmental fate and transport. The data presented below has been compiled from various sources for both the acid form and its sodium salt.

Property	Value	Source(s)
Chemical Formula	C11H14FNO4S	[5]
Molecular Weight	275.3 g/mol	[5]
Water Solubility	55000 mg/L (at 20°C, pH 7)	[4]
Vapor Pressure	1.35 x 10 ⁻⁴ mPa (at 20°C)	[4]
pKa	Not available	
LogP (octanol/water partition coefficient)	Not available	

Flufenacet ESA Sodium Salt

Property	Value	Source(s)
Chemical Formula	C11H13FNNaO4S	[1][6]
Molecular Weight	297.28 g/mol	[1][6]
CAS Number	947601-87-8	[6]

Toxicological Profile

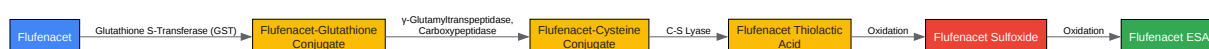
The toxicological data for **flufenacet ESA** is less extensive than for its parent compound, flufenacet. However, available information suggests that it is of interest in the overall risk assessment of flufenacet use. It has been noted that **flufenacet ESA** is considered to have low acute oral toxicity.[7]

Flufenacet (Parent Compound) Toxicity Data for Reference:

Metric	Value	Species	Source(s)
Oral LD50	589 - 1617 mg/kg	Rat	[8][9]
Dermal LD50	>2000 mg/kg	Rat	[9]
Inhalation LC50	>3.74 mg/L	Rat	[9]
Chronic NOAEL (2-year study)	<1.2 mg/kg bw/day (male), <1.5 mg/kg bw/day (female)	Rat	[3]
Aquatic Toxicity	Moderately toxic to aquatic animals (invertebrates and fish)	[10]	
Avian Toxicity	Slightly to highly toxic to birds on an acute basis	[10]	

Metabolic Pathway

The formation of **flufenacet ESA** is a key step in the metabolism of flufenacet in plants. This process is primarily mediated by glutathione S-transferases (GSTs).[11][12][13] The initial step involves the conjugation of flufenacet with glutathione. This conjugate then undergoes further enzymatic degradation to eventually form the stable and more water-soluble **flufenacet ESA** metabolite.



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Metabolic pathway of flufenacet to **flufenacet ESA**.

Experimental Protocols: Analytical Methods

The detection and quantification of **flufenacet ESA** in environmental samples are typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for analyzing trace levels of the compound in complex matrices like water and soil.

Analysis of Flufenacet ESA in Water by LC-MS/MS

This protocol is a general guideline based on established methods for the analysis of polar pesticides in aqueous samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

- **Sample Filtration:** Filter water samples through a 0.45 µm filter to remove particulate matter.
- **Cartridge Conditioning:** Condition a C18 SPE cartridge by passing methanol followed by deionized water.
- **Sample Loading:** Load a specific volume of the filtered water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with deionized water to remove interfering substances.
- **Elution:** Elute the retained analytes, including **flufenacet ESA**, with a suitable organic solvent such as methanol or acetonitrile.
- **Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Parameters

- **LC Column:** A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
- Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
- Injection Volume: 5-20 μ L.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sulfonic acid compounds.
- MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation of **flufenacet ESA**. The exact m/z values will depend on the specific instrument and conditions.

Analysis of Flufenacet ESA in Soil by LC-MS/MS

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in soil and food matrices.

1. Sample Preparation (QuEChERS)

- Extraction: Homogenize a known weight of soil (e.g., 10-15 g) with water and an extraction solvent like acetonitrile.
- Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and drive the analytes into the acetonitrile layer.
- Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the solid and aqueous phases.
- Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and mix it with a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.
- Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant before LC-MS/MS analysis.

2. LC-MS/MS Parameters

The LC-MS/MS parameters are generally similar to those used for water analysis, with potential modifications to the gradient program to ensure adequate separation from the more complex soil matrix.

Synthesis of Flufenacet ESA

While detailed synthetic procedures for **flufenacet ESA** are not widely published in peer-reviewed literature, general synthetic routes for the parent compound, flufenacet, are available. [14][15][16][17] The synthesis of **flufenacet ESA** would likely involve a multi-step process starting from precursors of the N-(4-fluorophenyl)-N-isopropylacetamide moiety and a sulfonated side chain. One possible approach could be the reaction of N-(4-fluorophenyl)-N-(1-methylethyl)-2-chloroacetamide with sodium sulfite. Further research into specific laboratory-scale synthesis would be required for a detailed protocol.

Conclusion

Flufenacet ESA is a significant metabolite of the herbicide flufenacet, and its presence in the environment is an important consideration for risk assessment. This technical guide has provided a comprehensive overview of its chemical properties, toxicological profile, metabolic pathway, and analytical methods for its detection. The provided information aims to support researchers, scientists, and drug development professionals in their work related to this environmentally relevant compound. Further research is needed to fill the existing data gaps, particularly concerning the specific toxicity of **flufenacet ESA** and the development of standardized, detailed analytical protocols.

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